molecular formula C17H11BrCl2F3NO B8269535 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole

Cat. No.: B8269535
M. Wt: 453.1 g/mol
InChI Key: CAUGMFYASUZURF-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from an oxime and a chlorinating agent such as N-chlorosuccinimide.

    Introduction of Halogen Substituents: The halogen atoms (bromine and chlorine) can be introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide, while chlorination can be performed using chlorine gas or sulfuryl chloride.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium methoxide, sodium ethoxide, and Grignard reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols

Scientific Research Applications

3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole depends on its specific application. For example, if the compound exhibits biological activity, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the trifluoromethyl group can influence its binding affinity and selectivity for these targets. The compound may also modulate specific signaling pathways or biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-4,5-dihydroisoxazole: Lacks the trifluoromethyl group, which may result in different chemical properties and reactivity.

    3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-methyl-4,5-dihydroisoxazole: Contains a methyl group instead of a trifluoromethyl group, leading to variations in hydrophobicity and steric effects.

    3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(difluoromethyl)-4,5-dihydroisoxazole: Has a difluoromethyl group instead of a trifluoromethyl group, which may affect its electronic properties and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 3-(4-Bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole imparts unique electronic and steric properties, making it distinct from similar compounds

Properties

IUPAC Name

3-(4-bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2F3NO/c1-9-4-10(2-3-14(9)18)15-8-16(25-24-15,17(21,22)23)11-5-12(19)7-13(20)6-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUGMFYASUZURF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromo-3-methyl-benzaldehyde oxime (1.3 g) (Example I2) and N-chloro-succinimide (“NCS”) (1.8 g) were dissolved in N,N-dimethylformamide (15 ml). The reaction mixture was stirred at ambient temperature for 90 minutes. A solution of 1,3-dichloro-5-(1-trifluoromethyl-vinyl)-benzene (1.3 g) (prepared according to WO 2005/085216) and triethylamine (1.9 ml) in N,N-dimethylformamide (15 ml) was added and the reaction mixture was stirred at ambient temperature for 18 hours. The reaction mixture was diluted with water and ethyl acetate and the phases were separated. The organic phase was washed twice with water and the aqueous phases were extracted twice with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (eluent: cyclohexane/dichloromethane 4:1) to give 3-(4-bromo-3-methyl-phenyl)-5-(3,5-dichloro-phenyl)-5-trifluoromethyl-4,5-dihydro-isoxazole (1.57 g). 1H-NMR (400 MHz, CDCl3): 7.40 (m, 6H), 4.05 (d, 1H), 3.65 (d, 1H), 2.40 (s, 3H) ppm.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
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Quantity
0 (± 1) mol
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solvent
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

in a solution of 0.50 g of 3-(4-amino-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole in 1.0 ml of 1,4-dioxane and 2.0 ml of water, 1.0 ml of 47% hydrobromic acid was added, and stirred under reflux with heat for 1 hour. Then, the reaction mixture was cooled with ice, and a solution of 0.10 g of sodium nitrite in 1.0 ml of water was slowly added dropwise with stirring at a temperature of 5° C. or less, after the completion of the addition dropwise, continued to stir at the same temperature for further 1 hour. The diazo mixture was slowly added dropwise in a mixture of 1.0 ml of 47% hydrobromic acid and 0.28 g of copper (I) bromide at 60° C. with stirring, after the completion of the addition dropwise, continued to stir at 60° C. for further 2 hours. After the completion of the reaction, 10 ml of water was added in the reaction mixture, extracted with ethyl acetate (20 ml×2), the organic phases together were washed with water, then dehydrated with saturated sodium chloride aqueous solution and dried over anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The residue was purified with silica gel column chromatography that was eluated with ethyl acetate-hexane (1:10) to obtain 0.43 g of the aimed product as pale yellow crystal.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
3-(4-amino-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
copper (I) bromide
Quantity
0.28 g
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-3-methylbenzaldehyde oxime (384 mg, 0.5 mmol) and NCS (286.7 mg, 2.14 mmol) in DMF (10 mL) was stirred at 40° C. for 40 min. The mixture was cooled to 0° C. and to it was added 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene (261 mg, 1.08 mmol) followed by Et3N (0.15 mL). The reaction mixture was stirred at rt for 20 h, poured into water and extracted with EA (10 mL). The organic layer was washed with water, dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel to give 3-(4-bromo-3-methylphenyl)-5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole (364.2 mg; yield 82%) as a white solid.
Quantity
384 mg
Type
reactant
Reaction Step One
Name
Quantity
286.7 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
261 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

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